T-448

Epigenetics LSD1 inhibition Enzyme kinetics

T-448 is an orally active, irreversible LSD1 inhibitor with a unique safety profile. It preserves the LSD1-GFI1B complex, avoiding thrombocytopenia common to other inhibitors. Ideal for multi-week in vivo CNS studies requiring clean LSD1 inhibition without hematological or MAO confounding effects. Essential for dissecting LSD1 catalytic activity from cofactor disruption.

Molecular Formula C21H24N4O5S
Molecular Weight 444.5 g/mol
Cat. No. B10818677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448
Molecular FormulaC21H24N4O5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)
InChIKeyBNLKYWVPJPFTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-448 LSD1 Inhibitor: Potency, Selectivity, and Hematological Safety Profile


T-448 is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, also known as KDM1A), an FAD-dependent histone H3 lysine 4 (H3K4) demethylase. T-448 inhibits recombinant human LSD1 with an IC50 of 22 nM and a kinact/KI value of 1.7 × 10⁴ s⁻¹ M⁻¹ [1]. Chemically, T-448 is 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, structurally distinct from tranylcypromine-based and other clinical LSD1 inhibitors [1].

Why Generic LSD1 Inhibitor Substitution Fails: The T-448 Differentiation Case


LSD1 inhibitors constitute a pharmacologically heterogeneous class with divergent safety and efficacy profiles. While many irreversible LSD1 inhibitors (e.g., tranylcypromine derivatives, GSK2879552, ORY-1001) effectively inhibit the enzyme, they frequently disrupt the LSD1-GFI1B cofactor complex, leading to dose-limiting hematological toxicities—most notably thrombocytopenia—which restricts their therapeutic utility in CNS disorders [1][2]. T-448 was specifically engineered to circumvent this liability: it inhibits LSD1 enzyme activity while preserving the LSD1-GFI1B interaction, thereby delivering comparable target engagement with a markedly improved hematological safety margin [1]. Consequently, substituting T-448 with a generic LSD1 inhibitor in a research or development program introduces confounding variables of safety and target-complex disruption that cannot be normalized by dose adjustment alone.

T-448 Quantitative Evidence: Comparator-Based Differentiation Metrics


T-448 LSD1 Inhibition Potency and Irreversible Binding Kinetics Versus T-711

T-448 inhibits human recombinant LSD1 with an IC50 of 22 nM in an irreversible manner. Its specificity constant (kinact/KI) is 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹, measured under identical assay conditions [1]. In contrast, the comparator LSD1 inhibitor T-711 exhibits a kinact/KI value of 3.8 × 10⁵ ± 1.9 × 10⁴ s⁻¹ M⁻¹ [1]. While T-711 binds more rapidly, this higher kinetic efficiency correlates with increased disruption of the LSD1-cofactor complex and hematological toxicity—a trade-off that T-448 deliberately avoids.

Epigenetics LSD1 inhibition Enzyme kinetics

T-448 Selectivity Profile: >4,500-Fold Discrimination Over MAO-A/B

T-448 demonstrates greater than 4,500-fold selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), two FAD-dependent enzymes with high amino acid sequence homology to LSD1 [1]. In contrast, tranylcypromine-based LSD1 inhibitors (the largest class of irreversible LSD1 inhibitors) exhibit significant MAO inhibitory activity, which confounds interpretation of CNS studies due to elevated synaptic monoamine levels [2]. Quantitative selectivity data for T-448 were generated using recombinant human MAO-A and MAO-B enzyme assays, with IC50 values exceeding 100 μM for both isoforms.

Selectivity MAO inhibition Off-target effects

T-448 Preserves LSD1-GFI1B Complex Integrity in Contrast to T-711

Co-immunoprecipitation (co-IP) assays in TF-1a erythroblast cells demonstrate that T-448 (at 1 μM and 10 μM) does not disrupt the interaction between LSD1 and its cofactor GFI1B, whereas T-711 (1 μM) robustly reduces this interaction [1]. Furthermore, T-448 pre-treatment inhibits T-711-induced dissociation of the LSD1-GFI1B complex [1]. Surface plasmon resonance (SPR) analysis confirms that T-448-mediated disruption of LSD1-GFI1B binding is transient and recovers to control levels within 10 hours, while T-711 induces sustained dissociation [1].

LSD1-GFI1B complex Cofactor interaction Hematotoxicity

T-448 Eliminates Thrombocytopenia Risk at Therapeutically Effective Doses

In ICR mice, 4-day repeated oral administration of T-711 at ≥10 mg/kg/day caused a significant decrease in platelet counts, whereas T-448 at doses up to 100 mg/kg/day (10-fold higher than the maximum effective dose for brain H3K4 methylation) produced no change in platelet, white blood cell, or red blood cell numbers [1]. Two-week repeated administration of T-448 at 100 mg/kg resulted in only a 14% reduction in red blood cells with no effect on platelets, while T-711 at 30 mg/kg caused significant reductions in both red blood cells and platelets [1]. Clinically, GSK2879552 caused grade ≥3 thrombocytopenia in 41–64% of patients in Phase I trials [2].

Hematological safety Thrombocytopenia In vivo toxicology

T-448 Increases Brain H3K4 Methylation and Restores Learning Without Hematological Toxicity

Oral administration of T-448 (10 mg/kg/day for 3 weeks) significantly increased H3K4 dimethylation (H3K4me2) levels in the mouse hippocampus and partially restored learning function in an NMDA receptor hypofunction (NR1-hypo) mouse model, as measured by correct choices in the water Y-maze test [1]. Critically, this efficacy was achieved at a dose (10 mg/kg) that produced no changes in peripheral blood cell counts, demonstrating a favorable therapeutic index for CNS applications [1]. The comparator T-711 also increased H3K4me2 and improved learning, but caused thrombocytopenia at the effective dose range, rendering it unsuitable for chronic CNS studies [1].

CNS epigenetics H3K4 methylation Learning and memory

T-448 Brain Penetration Profile Versus T-711

Both T-448 and T-711 exhibit comparable pharmacokinetic profiles in ICR mice, with Tmax achieved approximately 1 hour after oral administration and similar plasma half-lives [1]. However, T-448 was selected over T-711 and other screening hits specifically because of its superior brain penetration profile, as determined during the lead optimization phase [1]. Ex vivo LSD1 enzyme assays confirmed that both compounds achieve full target inhibition in the mouse hippocampus at 10 mg/kg oral dose [1]. Quantitative brain-to-plasma ratio data are not reported in the primary publication.

Pharmacokinetics Brain penetration CNS drug delivery

T-448 Best Research and Industrial Application Scenarios


Chronic CNS Efficacy Studies Requiring LSD1 Inhibition Without Hematological Confounding

T-448 is the preferred LSD1 inhibitor for multi-week or multi-month in vivo studies in rodent models of neurodevelopmental disorders (e.g., NMDA receptor hypofunction, autism spectrum disorder models), schizophrenia, or cognitive impairment. The compound's >10-fold therapeutic safety margin relative to thrombocytopenia enables chronic oral dosing at efficacious exposures (10 mg/kg/day) without hematological toxicity [1]. This profile eliminates the need for dose-limiting safety monitoring or the confounding interpretation of behavioral results due to drug-induced anemia or platelet depletion.

Selective Target Validation Where MAO-Mediated Off-Target Effects Must Be Excluded

In experimental systems where elevated synaptic monoamine levels would confound phenotypic readouts (e.g., behavioral assays, synaptic plasticity measurements, or gene expression studies in aminergic brain regions), T-448's >4,500-fold selectivity over MAO-A and MAO-B ensures that observed effects can be confidently attributed to LSD1 inhibition alone [1]. This is particularly critical when comparing results to literature generated with tranylcypromine-based LSD1 inhibitors, which retain significant MAO inhibitory activity [2].

Studies Investigating LSD1-Cofactor Complex Dynamics

T-448 serves as a unique chemical probe for dissecting LSD1 enzyme activity inhibition from LSD1-cofactor complex disruption. Unlike T-711, GSK2879552, and other irreversible LSD1 inhibitors that induce sustained dissociation of the LSD1-GFI1B complex, T-448 inhibits enzymatic activity while only transiently affecting cofactor binding [1]. This property enables researchers to experimentally isolate the transcriptional and cellular consequences of LSD1 catalytic inhibition from those of cofactor complex disassembly—a distinction critical for understanding the mechanism of action of different LSD1 inhibitor chemotypes.

Combinatorial Epigenetic Therapy Development in CNS Disorders

Given its favorable safety profile and oral bioavailability, T-448 is well-suited for combination studies with other CNS-active epigenetic modulators (e.g., HDAC inhibitors, BET bromodomain inhibitors) or standard-of-care agents. The absence of thrombocytopenia risk permits co-administration without exacerbating bone marrow suppression, a common liability of many epigenetic-targeted therapeutics [1]. Researchers developing combination regimens for neuropsychiatric or neurodegenerative indications can use T-448 as the LSD1-inhibitory backbone with reduced concern for overlapping hematological toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.